6-(3,4-Dimethoxyphenyl)nicotinic acid
Overview
Description
6-(3,4-Dimethoxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H13NO4. It is a derivative of nicotinic acid, featuring a 3,4-dimethoxyphenyl group attached to the sixth position of the nicotinic acid ring.
Mechanism of Action
Target of Action
The primary target of 6-(3,4-Dimethoxyphenyl)nicotinic acid is the alpha-7 nicotinic acetylcholine (nACh) receptor . This receptor plays a crucial role in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons .
Mode of Action
This compound acts as an agonist at the alpha-7 nACh receptor . This interaction triggers the release of GABA, an inhibitory neurotransmitter, by hippocampal interneurons .
Biochemical Pathways
The compound’s action on the alpha-7 nACh receptor and the subsequent release of GABA affects the GABAergic pathway . This pathway plays a key role in inhibitory neurotransmission and can influence various cognitive functions.
Pharmacokinetics
Similar compounds like nicotinic acid and its derivatives are known to have good bioavailability and are well-absorbed in the gastrointestinal tract
Result of Action
The activation of the alpha-7 nACh receptor and the subsequent release of GABA can lead to various molecular and cellular effects. These include modulation of neurotransmission and potential cognitive enhancement . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)nicotinic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetonitrile
- 6-(3,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid
Uniqueness
6-(3,4-Dimethoxyphenyl)nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its reactivity and potential for forming various derivatives. Additionally, its nicotinic acid backbone allows it to interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-9(7-13(12)19-2)11-5-3-10(8-15-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCROKINVGYOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647039 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-58-1 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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